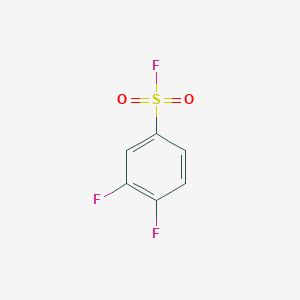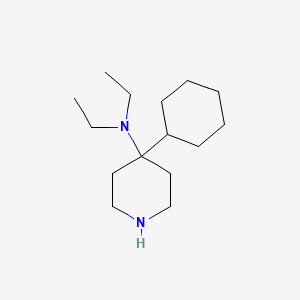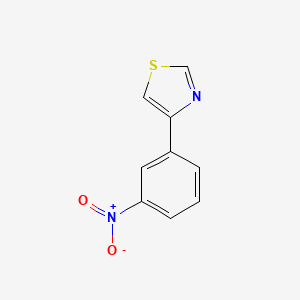
4-(3-Nitrophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-nitrophenyl group Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 4-(3-Nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 4-(3-Aminophenyl)-1,3-thiazole.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
4-(3-Nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazole in biological systems involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes and receptors, modulating their activity. Specific pathways involved may include inhibition of microbial enzymes or interference with cell signaling pathways in cancer cells.
類似化合物との比較
4-(4-Nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group at the 4-position.
2-(3-Nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group at the 2-position.
4-(3-Nitrophenyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness: 4-(3-Nitrophenyl)-1,3-thiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The thiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H6N2O2S |
|---|---|
分子量 |
206.22 g/mol |
IUPAC名 |
4-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H |
InChIキー |
NDKYVRQAANNPQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


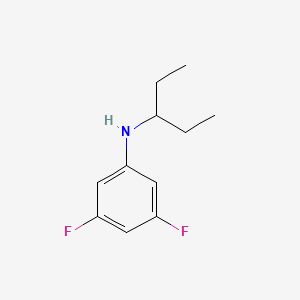


![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)

![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
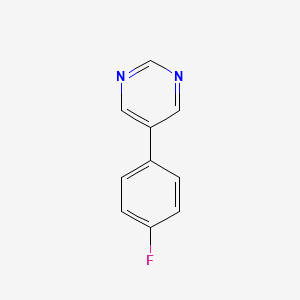
![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

